5-[(4-nitro-1H-pyrazol-1-yl)methyl]-N-(pentafluorophenyl)furan-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-[(4-NITRO-1H-PYRAZOL-1-YL)METHYL]-N-(2,3,4,5,6-PENTAFLUOROPHENYL)-2-FURAMIDE is a complex organic compound that features a pyrazole ring substituted with a nitro group and a pentafluorophenyl group attached to a furan ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[(4-NITRO-1H-PYRAZOL-1-YL)METHYL]-N-(2,3,4,5,6-PENTAFLUOROPHENYL)-2-FURAMIDE typically involves multi-step organic reactions. The initial step often includes the formation of the pyrazole ring, followed by nitration to introduce the nitro group. Subsequent steps involve the attachment of the pentafluorophenyl group and the furan ring through various coupling reactions. Common reagents used in these reactions include nitrating agents, coupling reagents, and catalysts to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
5-[(4-NITRO-1H-PYRAZOL-1-YL)METHYL]-N-(2,3,4,5,6-PENTAFLUOROPHENYL)-2-FURAMIDE can undergo various chemical reactions, including:
Oxidation: The nitro group can be further oxidized under specific conditions.
Reduction: The nitro group can be reduced to an amine group using reducing agents.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the pyrazole ring.
Common Reagents and Conditions
Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of substituted pyrazole derivatives.
Scientific Research Applications
5-[(4-NITRO-1H-PYRAZOL-1-YL)METHYL]-N-(2,3,4,5,6-PENTAFLUOROPHENYL)-2-FURAMIDE has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential as a pharmaceutical intermediate in drug development.
Industry: Utilized in the development of advanced materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 5-[(4-NITRO-1H-PYRAZOL-1-YL)METHYL]-N-(2,3,4,5,6-PENTAFLUOROPHENYL)-2-FURAMIDE is largely dependent on its interaction with molecular targets. The nitro group and the pyrazole ring play crucial roles in its reactivity and binding affinity to specific enzymes or receptors. The compound may inhibit or activate certain pathways, leading to its observed biological effects.
Comparison with Similar Compounds
Similar Compounds
- 1-(3,5-Dinitro-1H-pyrazol-4-yl)-3-nitro-1H-1,2,4-triazol-5-amine
- 3-Trinitromethyl-4-nitro-5-nitramine-1H-pyrazole
- 6-(4-substituted phenyl)-2-(3,5-dimethyl-1H-pyrazol-1-yl)imidazo[2,1-b][1,3,4]thiadiazole
Uniqueness
5-[(4-NITRO-1H-PYRAZOL-1-YL)METHYL]-N-(2,3,4,5,6-PENTAFLUOROPHENYL)-2-FURAMIDE stands out due to its unique combination of a nitro-substituted pyrazole ring and a pentafluorophenyl group attached to a furan ring. This structural arrangement imparts distinct electronic and steric properties, making it a valuable compound for various applications in research and industry.
Properties
Molecular Formula |
C15H7F5N4O4 |
---|---|
Molecular Weight |
402.23 g/mol |
IUPAC Name |
5-[(4-nitropyrazol-1-yl)methyl]-N-(2,3,4,5,6-pentafluorophenyl)furan-2-carboxamide |
InChI |
InChI=1S/C15H7F5N4O4/c16-9-10(17)12(19)14(13(20)11(9)18)22-15(25)8-2-1-7(28-8)5-23-4-6(3-21-23)24(26)27/h1-4H,5H2,(H,22,25) |
InChI Key |
CEPMQHAKRKONJS-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(OC(=C1)C(=O)NC2=C(C(=C(C(=C2F)F)F)F)F)CN3C=C(C=N3)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.